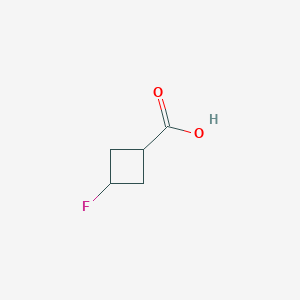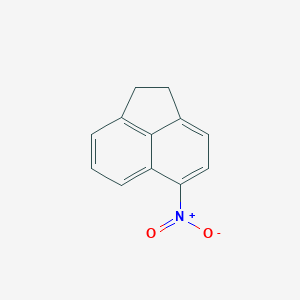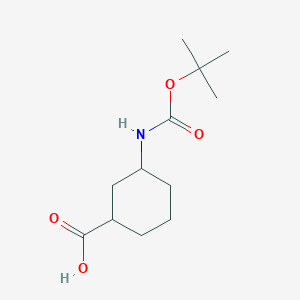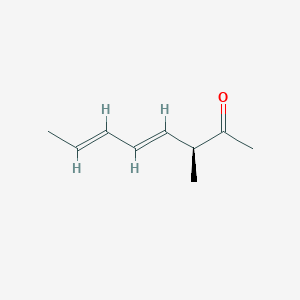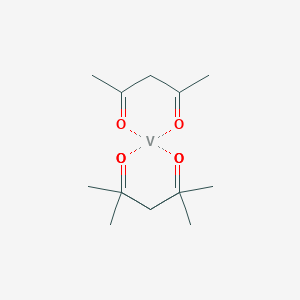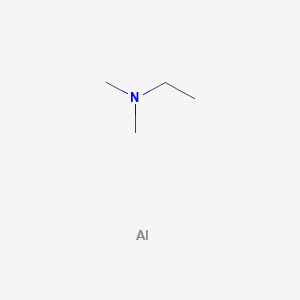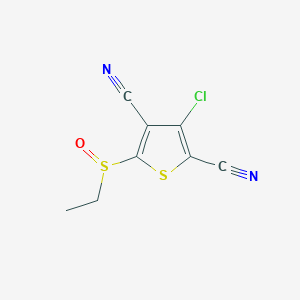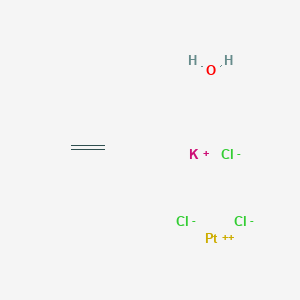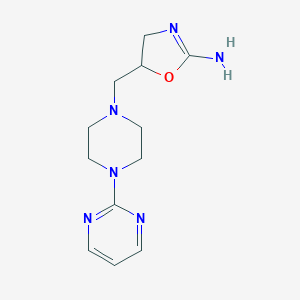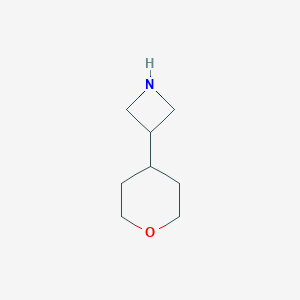
3-(tetrahydro-2H-pyran-4-yl)azetidine
Descripción general
Descripción
3-(tetrahydro-2H-pyran-4-yl)azetidine is a compound of interest in the field of organic chemistry due to its unique structure and potential applications. Its analysis encompasses several aspects ranging from synthesis to various property evaluations.
Synthesis Analysis
The synthesis of compounds related to 3-(tetrahydro-2H-pyran-4-yl)azetidine often involves multi-component reactions and catalysis. For example, a method for synthesizing heterocycles like 4H-pyrano[2,3-d]pyrimidine, which shares a structural relation, was developed using a three-component reaction and ring-closing reactions (N. Thanh et al., 2019). Additionally, efficient synthesis methods using palladium-catalyzed intramolecular amination for related azetidine compounds have been reported (Gang He et al., 2012).
Molecular Structure Analysis
Structural analysis of related compounds indicates various conformational preferences. For instance, in a study of 1-(4-Methoxyphenyl)-7-phenyl-3-(phenylselenylmethyl)perhydroisoxazolo[2′,3′:1,2]pyrrolo[3,4-b]azetidine-6-spiro-2′-chroman-2,4′-dione, it was found that the pyrrolidine ring adopts an envelope conformation, demonstrating the complexity of such structures (E. Kamala et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving compounds like 3-(tetrahydro-2H-pyran-4-yl)azetidine often display unique reactivity due to their structure. For example, azetidines have been used in cobalt carbonyl catalyzed carbonylations, demonstrating their reactivity in complex organic transformations (D. Roberto et al., 1989).
Aplicaciones Científicas De Investigación
1. Inhibition of Ataxia Telangiectasia Mutated (ATM) Kinase
- Application Summary: This compound is used in the synthesis of AZD0156, a potent, selective, and orally available inhibitor of ATM kinase .
- Methods of Application: The exact methods of application are not detailed in the source, but it involves the synthesis of AZD0156 .
- Results or Outcomes: AZD0156 has shown to have good preclinical pharmacokinetics, a low predicted clinical dose, and a high maximum absorbable dose. It has been shown to potentiate the efficacy of the approved drugs irinotecan and olaparib in disease relevant mouse models .
2. Synthesis of Cysteine-Bridged Glycoproteins
- Application Summary: This compound is used in the site-specific synthesis of cysteine-bridged glycoproteins .
- Methods of Application: The exact methods of application are not detailed in the source, but it involves the synthesis of glycosylcysteine conjugates .
- Results or Outcomes: The results or outcomes of this application are not provided in the source .
3. Identification and Optimization of Pteridinone Toll-like Receptor 7 Agonists
- Application Summary: This compound is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis .
- Methods of Application: The exact methods of application are not detailed in the source, but it involves the synthesis of 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-ylmethanone .
- Results or Outcomes: The results or outcomes of this application are not provided in the source .
4. Synthesis of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole Derivatives
- Application Summary: This compound is used in the synthesis of a novel series of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives, identified as ALK5 inhibitors .
- Methods of Application: The exact methods of application are not detailed in the source, but it involves the synthesis of these derivatives .
- Results or Outcomes: Among the synthesized compounds, compound 8h inhibited ALK5 autophosphorylation and NIH3T3 cell activity .
Propiedades
IUPAC Name |
3-(oxan-4-yl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-3-10-4-2-7(1)8-5-9-6-8/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQNDLQSKUSZEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590970 | |
| Record name | 3-(Oxan-4-yl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tetrahydro-2H-pyran-4-yl)azetidine | |
CAS RN |
550369-51-2 | |
| Record name | 3-(Oxan-4-yl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

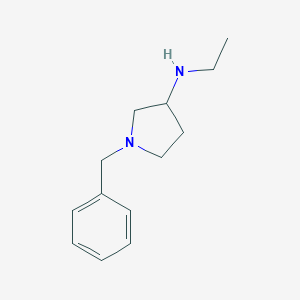
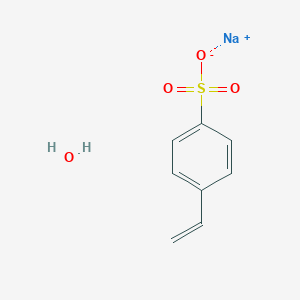

![(2S)-2-Amino-2-[(1R)-2-methylidenecyclopropyl]acetic acid](/img/structure/B50714.png)
